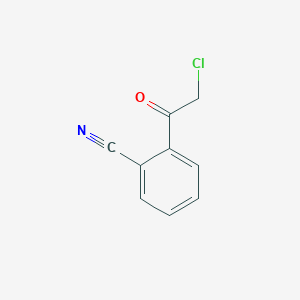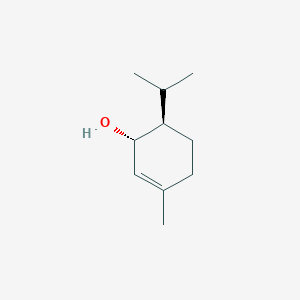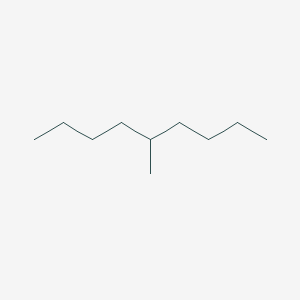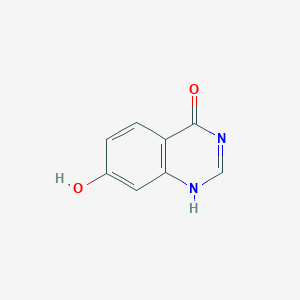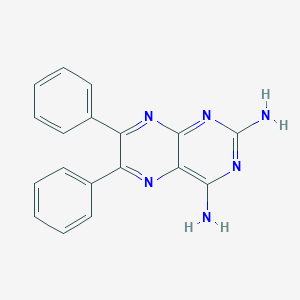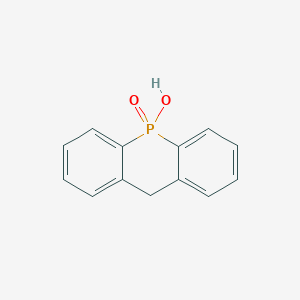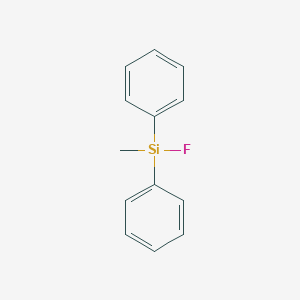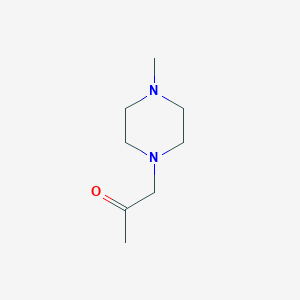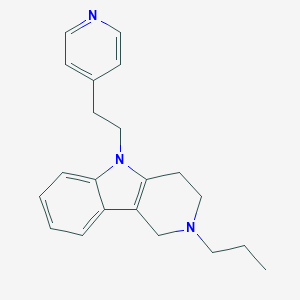
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-, also known as YL-0919, is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-.
作用机制
The exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have suggested that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- exerts its therapeutic effects through various pathways. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. This pathway plays a crucial role in protecting cells from oxidative stress and inflammation. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and MMPs, which are involved in the regulation of inflammation and cancer progression.
生化和生理效应
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. Studies have shown that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- can reduce oxidative stress, inflammation, and cell proliferation. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to improve cognitive function and protect against neuronal damage. In cancer cells, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to induce apoptosis and suppress tumor growth.
实验室实验的优点和局限性
One of the advantages of using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments is its potential therapeutic applications in various diseases. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments. The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a multistep process that requires various chemical reagents and catalysts, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-. One area of future research is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- and to optimize its therapeutic potential. Other future directions include the development of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- as a drug candidate for the treatment of various diseases and the exploration of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- is a multistep process that requires various chemical reagents and catalysts. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- in lab experiments, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- involves a multistep process that requires various chemical reagents and catalysts. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde to form an intermediate imine. The imine is then cyclized with an acid catalyst to form the final product, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)-. Other methods of synthesis include the Friedlander reaction and the Bischler-Napieralski reaction.
科学研究应用
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been extensively studied for its potential therapeutic applications in various diseases. Recent studies have shown that 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has anti-inflammatory, anti-cancer, and neuroprotective properties. Inflammation is a key factor in the development of many diseases, including cancer and neurodegenerative disorders. 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation and prevent the progression of these diseases. Additionally, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. In neurodegenerative disorders, 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- has been shown to protect against neuronal damage and improve cognitive function.
属性
CAS 编号 |
16566-74-8 |
|---|---|
产品名称 |
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(4-pyridyl)ethyl)- |
分子式 |
C21H25N3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C21H25N3/c1-2-13-23-14-10-21-19(16-23)18-5-3-4-6-20(18)24(21)15-9-17-7-11-22-12-8-17/h3-8,11-12H,2,9-10,13-16H2,1H3 |
InChI 键 |
VSKCOHCUZXDNBP-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
规范 SMILES |
CCCN1CCC2=C(C1)C3=CC=CC=C3N2CCC4=CC=NC=C4 |
其他 CAS 编号 |
16566-74-8 |
同义词 |
2,3,4,5-Tetrahydro-2-propyl-5-[2-(4-pyridyl)ethyl]-1H-pyrido[4,3-b]indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
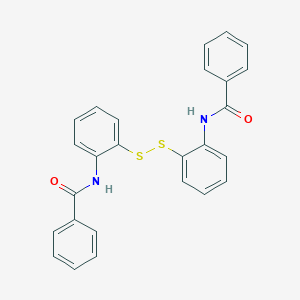
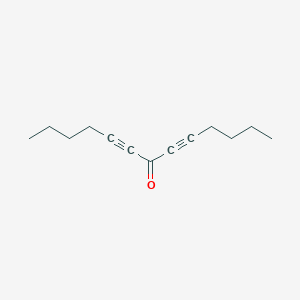
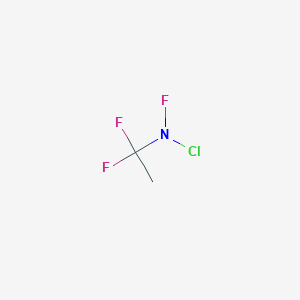
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)

